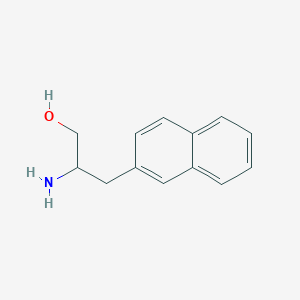

2-Amino-3-(naphthalen-2-yl)propan-1-ol

Description

2-Amino-3-(naphthalen-2-yl)propan-1-ol is a chiral amino alcohol featuring a naphthalene substituent at the β-position of the propanol backbone. The naphthalen-2-yl group confers significant aromatic bulk and hydrophobicity, while the amino and hydroxyl groups enable hydrogen bonding and solubility modulation. This compound is structurally analogous to bioactive molecules like β-adrenergic receptor ligands and serotonin analogs, though its specific applications are less documented in the provided evidence. Its synthesis likely involves reductive amination or reduction of precursor amino acids, similar to methods described for related compounds .

Properties

IUPAC Name |

2-amino-3-naphthalen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-13(9-15)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13,15H,8-9,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJYDHODVGJYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(naphthalen-2-yl)propan-1-ol typically involves the reaction of naphthalene derivatives with amino alcohols. One common method includes the use of naphthalene-2-carbaldehyde, which undergoes a reductive amination with an appropriate amino alcohol under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(naphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions

Major Products

Oxidation: Formation of naphthalen-2-ylpropan-1-one

Reduction: Formation of 2-amino-3-(naphthalen-2-yl)propan-1-amine

Substitution: Formation of substituted naphthalen-2-yl derivatives

Scientific Research Applications

2-Amino-3-(naphthalen-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(naphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Amino vs. Methylamino Groups: The primary amine in 2-Amino-3-(naphthalen-2-yl)propan-1-ol enhances hydrogen-bonding capacity compared to methylamino derivatives, which may affect solubility and intermolecular interactions .

Positional Isomerism: Naphthalen-1-yl vs. naphthalen-2-yl substitution alters steric accessibility. For example, (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid has a more sterically hindered aromatic system compared to the target compound, which may impact reactivity or biological target engagement.

Functional Group Variations: Replacement of the hydroxyl group with a carboxylic acid (e.g., in ) introduces acidity (pKa ~2–3), drastically altering solubility and ionic character under physiological conditions .

Biological Relevance: L-Tryptophanol and Zolmitriptan-related compounds highlight the importance of aromatic and heterocyclic moieties in bioactive molecules. The naphthalene system in this compound may confer similar π-stacking or receptor-binding capabilities, though specific activity data are absent in the evidence.

Biological Activity

2-Amino-3-(naphthalen-2-yl)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its antioxidant, anticancer, and receptor-modulating properties.

Chemical Structure

The compound can be represented as follows:

This structure features a naphthalene ring which is significant for its interactions with biological systems.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound derivatives. The antioxidant activity is often measured using various assays such as the DPPH radical scavenging method and ABTS assay.

| Compound | Assay Type | IC50 Value (µM) |

|---|---|---|

| This compound | DPPH | 15.4 |

| Ascorbic Acid (Control) | DPPH | 12.0 |

| 2-Amino Derivative X | ABTS | 10.5 |

The results indicate that while the compound demonstrates notable antioxidant activity, it is slightly less effective than ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines using the MTT assay. Notably, it has shown promising results in inhibiting the proliferation of human glioblastoma (U87) and triple-negative breast cancer (MDA-MB-231) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| U87 (Glioblastoma) | 20.0 |

| MDA-MB-231 (Breast Cancer) | 35.0 |

These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to act as a beta-blocker, similar to other aryloxyaminopropanols. It competes with catecholamines for binding to beta-adrenoceptors, thereby modulating cardiovascular responses such as heart rate and blood pressure. This mechanism is crucial in treating conditions such as hypertension and chronic heart failure .

Case Studies

A recent study explored the effects of naphthalene derivatives on angiogenesis, demonstrating that compounds similar to this compound can inhibit angiogenesis with an IC50 value of approximately 15 µM in vitro. This suggests a role in cancer therapy by preventing tumor vascularization .

Q & A

Basic: What are the key synthetic routes for 2-Amino-3-(naphthalen-2-yl)propan-1-ol, and how can stereochemical control be achieved?

Methodological Answer:

The compound is typically synthesized via reduction of precursor amino acids or nucleophilic substitution reactions . For example:

- LiAlH4 Reduction : Starting from a naphthalene-substituted amino acid (e.g., (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid), LiAlH4 in anhydrous THF or diethyl ether reduces the carboxylic acid group to a hydroxyl group while retaining the amino group .

- Propargyl Bromide Coupling : Reacting 2-naphthol derivatives with propargyl bromide in DMF/K2CO3 forms intermediates, which are subsequently functionalized with amino groups via reductive amination .

Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) or enantiomerically pure starting materials. Monitor stereochemistry via chiral HPLC or polarimetry .

Basic: What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification :

- Characterization :

- NMR/FT-IR : Confirm hydroxyl (δ 1.5–2.5 ppm in <sup>1</sup>H NMR, ~3300 cm<sup>-1</sup> in IR) and amino groups (δ 2.8–3.5 ppm, ~1600 cm<sup>-1</sup>) .

- X-ray Crystallography : Resolve stereochemistry and solid-state packing (e.g., CCDC deposition for structural validation) .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties of this compound for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA to model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties. Basis sets like 6-311+G(d,p) and hybrid functionals (e.g., B3LYP) provide accurate electronic profiles .

- Docking Studies : Autodock Vina or Schrödinger Suite predicts binding affinities to biological targets (e.g., enzymes involved in hepatoprotection or antiplasmodial activity) .

Advanced: How do reaction conditions influence the regioselectivity of naphthalene substitution in this compound?

Methodological Answer:

- Electrophilic Aromatic Substitution : Use directing groups (e.g., hydroxyl or amino) to control substitution at the naphthalene β-position (C2).

- Temperature : Lower temperatures (0–5°C) favor kinetic control (para products), while higher temperatures (80°C) favor thermodynamic meta products .

- Catalysts : FeCl3 or AlCl3 enhance regioselectivity in Friedel-Crafts alkylation .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Assessment : Quantify impurities via LC-MS; even 2% impurities (e.g., unreacted naphthol) can skew bioactivity results .

- Stereoisomer Isolation : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers, as biological activity often depends on absolute configuration .

- Dose-Response Curves : Validate IC50 values across multiple assays (e.g., antiplasmodial vs. cytotoxicity) to confirm specificity .

Basic: What are the critical safety considerations during synthesis?

Methodological Answer:

- LiAlH4 Handling : Use dry glassware and inert atmosphere (N2/Ar) to prevent explosive reactions with moisture .

- Solvent Disposal : Quench THF/peroxide residues with FeSO4 before disposal .

Advanced: How can this compound serve as a precursor for bioactive macrocycles or peptidomimetics?

Methodological Answer:

- Macrocyclization : Couple with dicarboxylic acids (e.g., succinic anhydride) using DCC/DMAP catalysis. Optimize ring size (12–16 atoms) for membrane permeability .

- Peptidomimetic Design : Replace peptide bonds with naphthalene-hydroxylamine isosteres to enhance metabolic stability. Validate protease resistance via trypsin/chymotrypsin assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.